molecular formula C22H20N2O6 B11619804 (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11619804
M. Wt: 408.4 g/mol
InChI Key: PUUROVVBJUWBIB-GZTJUZNOSA-N
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Description

(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde with 1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other electrophiles can be introduced using reagents like bromine or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-hydroxy-3-methoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the prop-2-en-1-yl group in (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from other similar compounds

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H20N2O6/c1-4-5-14-10-13(12-18(30-3)19(14)25)11-17-20(26)23-22(28)24(21(17)27)15-6-8-16(29-2)9-7-15/h4,6-12,25H,1,5H2,2-3H3,(H,23,26,28)/b17-11+

InChI Key

PUUROVVBJUWBIB-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)CC=C)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)CC=C)C(=O)NC2=O

Origin of Product

United States

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